N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide
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Overview
Description
N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and photophysical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide typically involves a multi-step processThe reaction conditions often include the use of dimethylformamide (DMF) as a solvent and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of fluorescent probes for imaging applications
Mechanism of Action
The mechanism of action of N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the same core structure but with different substituents.
Phenylpyrazolo[3,4-d]pyrimidine: Another related compound with similar biological activities
Uniqueness
N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is unique due to its specific substitution pattern, which enhances its biological activity and photophysical properties. This makes it particularly valuable in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[4-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)21(15(2)26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPHVUDOLGVQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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